molecular formula C23H22ClN5O2 B2780449 (4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 877795-48-7

(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No. B2780449
CAS RN: 877795-48-7
M. Wt: 435.91
InChI Key: DQDRDXVZQCBUOU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a pyrazolo[1,5-a]pyrimidine ring, a piperazine ring, and a furan ring. The presence of these functional groups suggests that the compound could have interesting biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized using multi-step protocols involving reactions such as Mannich reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the piperazine ring is known to be involved in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could be predicted using in silico ADMET studies and drug-likeness studies .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Compounds with similar structures have been found to inhibit enzymes such as cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment .

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity. It’s important to conduct thorough toxicity studies before using such compounds for therapeutic purposes .

Future Directions

Future research could focus on synthesizing this compound and studying its biological activity. Given the presence of the functional groups, it could be a promising candidate for drug development .

properties

IUPAC Name

[4-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O2/c1-15-14-20(27-9-11-28(12-10-27)23(30)19-4-3-13-31-19)29-22(25-15)21(16(2)26-29)17-5-7-18(24)8-6-17/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDRDXVZQCBUOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C(=O)C4=CC=CO4)C)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)(furan-2-yl)methanone

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